molecular formula C21H20N4O6S B2525001 4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 449793-04-8

4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2525001
CAS No.: 449793-04-8
M. Wt: 456.47
InChI Key: OHFWVFSRNRNTEI-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-nitrophenyl group at position 2 and a 4-isopropoxybenzamide moiety at position 3. This structure is synthesized via multi-step reactions involving sulfonylation, cyclization, and substitution, as exemplified in analogous compounds . Key characterization methods include IR spectroscopy (confirming C=S tautomerism absence), NMR (resolving aromatic and aliphatic protons), and mass spectrometry .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-13(2)31-17-9-3-14(4-10-17)21(26)22-20-18-11-32(29,30)12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFWVFSRNRNTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor activity. For instance, compounds similar to 4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain pyrazole derivatives displayed significant antiproliferative activity against various cancer cell lines, with IC50 values often in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds containing similar structural motifs have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies showed that these compounds could reduce inflammatory markers and alleviate symptoms in models of acute inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Research has indicated that compounds with similar structures exhibit antibacterial and antifungal activities. For example, studies have shown effective inhibition against Staphylococcus aureus and Candida albicans .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antitumor Efficacy

In a recent study examining the antitumor efficacy of a series of pyrazole derivatives, one compound demonstrated an IC50 value of 0.07 µM against EGFR (Epidermal Growth Factor Receptor), comparable to established treatments like erlotinib. This suggests potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited significant reduction in paw swelling compared to controls at doses ranging from 100 μg to 1000 μg .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The nitro group (R1 in the target compound) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating methyl group in .
  • Sulfone vs. Ketone : The 5,5-dioxido group in the target compound increases polarity and hydrogen-bonding capacity relative to the 5-oxo group in , altering solubility and crystal lattice stability .

Spectroscopic Differentiation

  • IR Spectroscopy :
    • Target Compound: Absence of νC=O (~1663–1682 cm⁻¹) confirms cyclization, while νC=S (~1247–1255 cm⁻¹) indicates thione tautomerism .
    • Compound : Expected νC=O (amide I) ~1650 cm⁻¹ and νC-Br ~600 cm⁻¹.
  • NMR Spectroscopy :
    • Target Compound: Aromatic protons (4-nitrophenyl) resonate downfield (~8.2–8.5 ppm) due to nitro withdrawal; isopropoxy methyls appear as a doublet at ~1.3 ppm.
    • Compound : Methyl protons (p-tolyl) resonate at ~2.4 ppm; bromobenzamide aromatic protons show splitting patterns distinct from nitro analogs .

Crystallographic and Computational Analysis

  • Structural elucidation of such compounds often employs SHELXL for refinement and WinGX/ORTEP for visualization . For example, sulfone and nitro groups in the target compound may induce specific crystal packing motifs due to dipole interactions.

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